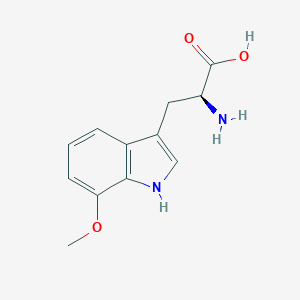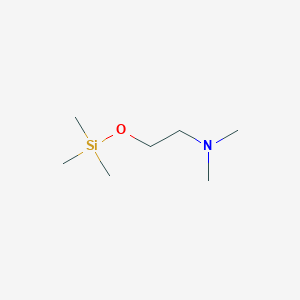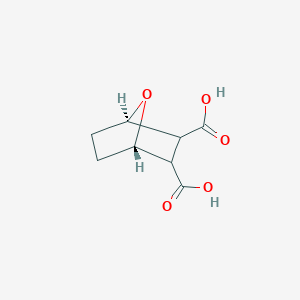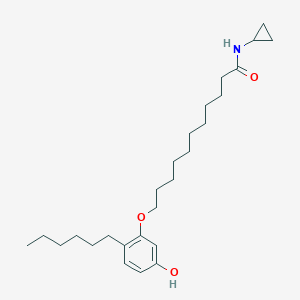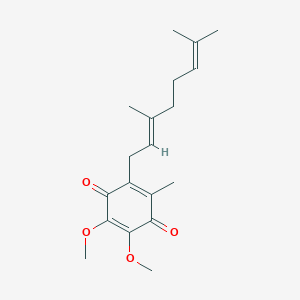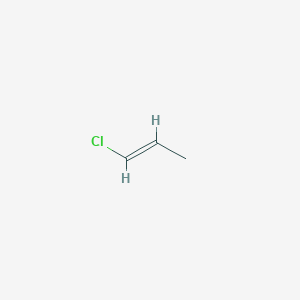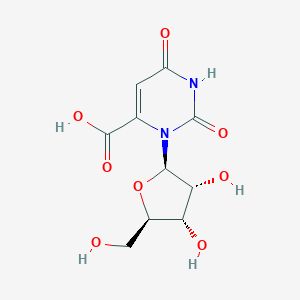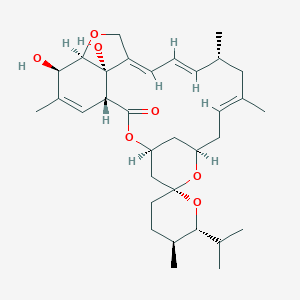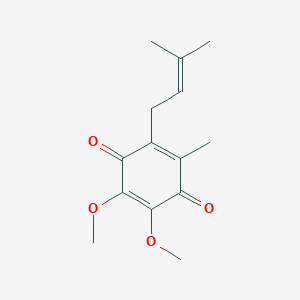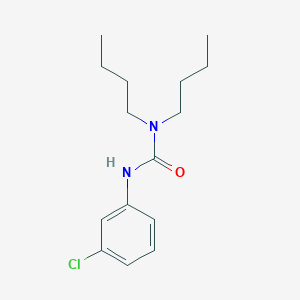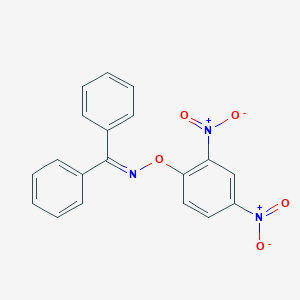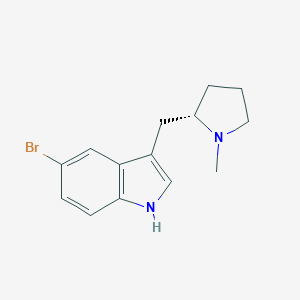![molecular formula C16H14O2S B106617 2-(6,11-Dihydrobenzo[c][1]benzothiepin-11-yl)acetic acid CAS No. 21607-71-6](/img/structure/B106617.png)
2-(6,11-Dihydrobenzo[c][1]benzothiepin-11-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6,11-Dihydrobenzo[c][1]benzothiepin-11-yl)acetic acid, also known as DBA, is a benzothiepin derivative that has been studied for its potential use in scientific research. DBA is a heterocyclic compound that contains both a benzene ring and a thiophene ring. The chemical structure of DBA makes it an interesting subject for research, as it has the potential to affect various physiological and biochemical processes.
Mécanisme D'action
The mechanism of action of 2-(6,11-Dihydrobenzo[c][1]benzothiepin-11-yl)acetic acid is not fully understood. However, it is thought to act as a dopamine receptor agonist, meaning that it binds to and activates dopamine receptors. This activation can lead to changes in the levels of neurotransmitters in the brain, which can affect various physiological processes.
Effets Biochimiques Et Physiologiques
2-(6,11-Dihydrobenzo[c][1]benzothiepin-11-yl)acetic acid has been shown to have various biochemical and physiological effects. In addition to its potential as a dopamine receptor agonist, 2-(6,11-Dihydrobenzo[c][1]benzothiepin-11-yl)acetic acid has also been shown to affect other neurotransmitter systems, including serotonin and norepinephrine. 2-(6,11-Dihydrobenzo[c][1]benzothiepin-11-yl)acetic acid has also been shown to have anti-inflammatory properties, which could have implications for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(6,11-Dihydrobenzo[c][1]benzothiepin-11-yl)acetic acid in lab experiments is its potential as a dopamine receptor agonist. This could make it a useful tool for studying the role of dopamine in various physiological processes. However, the complex synthesis of 2-(6,11-Dihydrobenzo[c][1]benzothiepin-11-yl)acetic acid and its potential for off-target effects could limit its usefulness in certain experiments.
Orientations Futures
There are several future directions for research on 2-(6,11-Dihydrobenzo[c][1]benzothiepin-11-yl)acetic acid. One area of research could focus on its potential as a treatment for neurological disorders such as Parkinson's disease. Another area of research could focus on its anti-inflammatory properties and its potential as a treatment for inflammatory diseases. Additionally, further research could be done to better understand the mechanism of action of 2-(6,11-Dihydrobenzo[c][1]benzothiepin-11-yl)acetic acid and its potential for off-target effects.
Méthodes De Synthèse
The synthesis of 2-(6,11-Dihydrobenzo[c][1]benzothiepin-11-yl)acetic acid involves multiple steps, including the formation of a key intermediate known as 6,11-dihydrobenzo[c][1]benzothiepin-11-one. This intermediate is then reacted with acetic acid to produce 2-(6,11-Dihydrobenzo[c][1]benzothiepin-11-yl)acetic acid. The synthesis of 2-(6,11-Dihydrobenzo[c][1]benzothiepin-11-yl)acetic acid is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
2-(6,11-Dihydrobenzo[c][1]benzothiepin-11-yl)acetic acid has been studied for its potential use in scientific research. One area of research that has focused on 2-(6,11-Dihydrobenzo[c][1]benzothiepin-11-yl)acetic acid is its potential as a dopamine receptor agonist. Dopamine is a neurotransmitter that plays a role in many physiological processes, including movement, motivation, and reward. 2-(6,11-Dihydrobenzo[c][1]benzothiepin-11-yl)acetic acid has been shown to activate dopamine receptors, which could have implications for the treatment of neurological disorders such as Parkinson's disease.
Propriétés
Numéro CAS |
21607-71-6 |
|---|---|
Nom du produit |
2-(6,11-Dihydrobenzo[c][1]benzothiepin-11-yl)acetic acid |
Formule moléculaire |
C16H14O2S |
Poids moléculaire |
270.3 g/mol |
Nom IUPAC |
2-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)acetic acid |
InChI |
InChI=1S/C16H14O2S/c17-16(18)9-14-12-6-2-1-5-11(12)10-19-15-8-4-3-7-13(14)15/h1-8,14H,9-10H2,(H,17,18) |
Clé InChI |
MYBCZRPHNGTXMY-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2C(C3=CC=CC=C3S1)CC(=O)O |
SMILES canonique |
C1C2=CC=CC=C2C(C3=CC=CC=C3S1)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



